molecular formula C19H26N2O B11588933 5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11588933
M. Wt: 298.4 g/mol
InChI Key: GGQKBSFSNQWMRZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.

    Introduction of functional groups: Methyl, propyl, and phenyl groups are introduced through alkylation and arylation reactions.

    Final cyclization and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-scale synthesis: Utilizing batch reactors for the cyclization and functionalization steps.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.

    Purification and quality control: Employing advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality assurance.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Investigated for its potential therapeutic effects.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Similar structure with an alcohol group.

    5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine: Similar structure with an amine group.

Uniqueness

    Structural Complexity: The unique tricyclic structure sets it apart from simpler analogs.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H26N2O/c1-4-9-19-12-20-10-18(3,17(19)22)11-21(13-19)16(20)15-7-5-14(2)6-8-15/h5-8,16H,4,9-13H2,1-3H3

InChI Key

GGQKBSFSNQWMRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)C)C

Origin of Product

United States

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